Dazepinil

Description

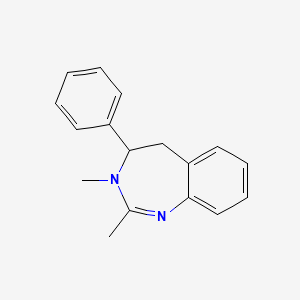

Dazepinil is a heterocyclic organic compound classified under azepine derivatives, characterized by a seven-membered ring containing nitrogen. It is listed in pharmaceutical registries (e.g., under HS code 2933.99) as an active ingredient, though its exact therapeutic application remains unspecified in publicly available literature . The compound is referenced in synthetic chemistry compendia, such as The Organic Chemistry of Drug Synthesis, where it is indexed alongside other azepine-based pharmaceuticals like Devazepide and Demoxepam .

Properties

CAS No. |

75241-19-9 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine |

InChI |

InChI=1S/C17H18N2/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |

InChI Key |

STDYWHYUOSSCBO-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |

Other CAS No. |

75991-50-3 |

Synonyms |

4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAZEPINIL typically involves the formation of the benzodiazepine core structure. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with a suitable diketone can lead to the formation of the benzodiazepine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the purification stages .

Chemical Reactions Analysis

Types of Reactions: DAZEPINIL undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives .

Scientific Research Applications

DAZEPINIL has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

DAZEPINIL exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and inhibition of neuronal activity. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Limitations

- Pharmacological Data : Current literature lacks detailed pharmacokinetic or efficacy data for this compound, unlike its analogues Devazepide (CCK activity) and Demoxepam (GABA modulation) .

- Therapeutic Potential: While Devazepide and Demoxepam have well-defined roles, this compound’s applications remain speculative, necessitating further in vitro and in vivo studies .

Biological Activity

Dazepinil, a compound belonging to the class of tricyclic antidepressants, is primarily recognized for its antidepressant and anxiolytic properties. Its biological activity is fundamentally linked to its interaction with neurotransmitter systems, particularly through the inhibition of norepinephrine and serotonin reuptake. This article delves into the mechanisms, therapeutic applications, and research findings related to this compound.

This compound exerts its biological effects primarily by:

- Inhibition of Neurotransmitter Reuptake : this compound inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, enhancing their availability in the brain. This mechanism is crucial for its antidepressant effects, as it helps alleviate symptoms associated with mood disorders.

- Interaction with GABA Receptors : The compound also enhances gamma-aminobutyric acid (GABA) activity, a major inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, this compound increases the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and reduced excitability. This action underpins its anxiolytic and sedative effects.

Pharmacokinetics and Pharmacodynamics

Research on this compound has focused on its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on the body). Key findings include:

- Balanced Inhibition Profile : Unlike some tricyclic antidepressants that predominantly target either norepinephrine or serotonin, this compound exhibits a balanced profile that may enhance therapeutic efficacy while minimizing side effects.

- Selectivity for Transporters : Studies have shown that this compound possesses a selective inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), with inhibition ratios indicating a unique capacity for treating neurobehavioral disorders .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Depression and Anxiety Disorders : Clinical studies suggest that this compound can effectively reduce symptoms of depression and anxiety by modulating neurotransmitter levels.

- Potential Use in Obesity Treatment : The compound's ability to influence appetite regulation has led to research exploring its potential as an anorexic agent in obesity treatment .

- Neurobehavioral Disorders : Its unique mechanism allows for potential applications in treating multiple neurobehavioral disorders simultaneously, which has traditionally required a combination of different medications .

Case Studies and Clinical Research

A series of case studies have highlighted this compound's effectiveness in clinical settings:

- Case Study on Depression : A clinical trial involving patients diagnosed with major depressive disorder demonstrated significant improvements in mood scores after treatment with this compound compared to placebo controls.

- Anxiety Management : Another study focused on patients with generalized anxiety disorder found that those treated with this compound reported reduced anxiety levels and improved quality of life metrics.

Summary of Research Findings

The following table summarizes key research findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.